4-Amino-1-phenylbutan-1-ol hydrochloride

Catalog No.
S13593599
CAS No.
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-phenylbutan-1-ol hydrochloride

Product Name

4-Amino-1-phenylbutan-1-ol hydrochloride

IUPAC Name

4-amino-1-phenylbutan-1-ol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H

InChI Key

FQIAKQMDRJWGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)O.Cl

4-Amino-1-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNOC_{10}H_{16}ClNO and a molecular weight of approximately 201.69 g/mol. This compound features an amino group, a hydroxyl group, and a phenyl group, making it structurally significant in various chemical and biological contexts. The compound is known for its solubility in water and is classified as a hydrochloride salt, which enhances its stability and bioavailability in pharmaceutical formulations .

, primarily focusing on:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, which is critical for its use in medicinal chemistry.
  • Reduction Reactions: The hydroxyl group can undergo reduction under specific conditions, potentially leading to the formation of alcohol derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Amino-1-phenylbutan-1-ol hydrochloride exhibits various biological activities. It has been studied for its potential effects on the central nervous system, particularly as a precursor in the synthesis of psychoactive substances. Additionally, its structural components suggest possible interactions with neurotransmitter systems, although detailed pharmacological studies are still required to fully elucidate its biological profile .

The synthesis of 4-Amino-1-phenylbutan-1-ol hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with phenylacetone or similar compounds.
  • Amine Formation: An amine can be introduced through reductive amination processes.
  • Hydrochloride Salt Formation: The final step usually involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Alternative methods may involve variations in reaction conditions or catalysts to optimize yield and purity .

4-Amino-1-phenylbutan-1-ol hydrochloride finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs due to its bioactive properties.
  • Research: The compound is utilized in academic and industrial research settings to explore its chemical reactivity and biological effects.

Its unique structure makes it a valuable compound for further exploration in medicinal chemistry.

Several compounds share structural similarities with 4-Amino-1-phenylbutan-1-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-3-Amino-3-phenylpropan-1-ol82769-76-40.91
(R)-1-(o-Tolyl)propan-1-amine hydrochloride856562-93-10.88
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride1032114-81-00.88
4-Amino-1-phenybutanone7347-73-1Not Available

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types